molecular formula C22H29N5O2 B2406620 2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-34-1

2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2406620
M. Wt: 395.507
InChI Key: BKCLIWOILCHCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, also known as HM-3, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of purinergic receptor antagonists, which are compounds that block the action of purinergic receptors in the body. Purinergic receptors are important in a variety of physiological processes, including neurotransmission, inflammation, and immune response.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Disubstituted 1-Benzylimidazoles : The compound has been utilized in the synthesis of various imidazoles and purine analogs, which are significant in pharmacological research (Alves, Proença, & Booth, 1994).

  • Formation of Tricyclic Imidazoles : Research has been conducted on reactions of dicyanoimidazoles with isocyanates, leading to the novel formation of tricyclic imidazoles, which are important for medicinal chemistry (Mitsuhashi et al., 1982).

Cytotoxicity and Anticancer Research

  • Cytotoxicity of Imidazoquinolinedione Derivatives : Studies have been conducted on the cytotoxicity of imidazoquinolinedione derivatives, revealing their potential in developing new anticancer drugs (Suh et al., 2000).

Glycolurils and Analogues

  • Synthesis and Applications of Glycolurils : Glycolurils, which include analogues of the compound , have found applications across various scientific fields, including pharmacology and supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

Novel Compound Formation

  • Formation of Spiro-linked Compounds : Studies on the reaction of certain quinoline-diones with isothiocyanates have led to the formation of novel spiro-linked compounds, advancing our understanding of chemical synthesis (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Biological Activity Evaluation

  • Synthesis and Evaluation of Imidazole Derivatives : There has been research into synthesizing imidazole derivatives and evaluating their biological activities, which is crucial in drug development (Sankhe & Chindarkar, 2021).

  • N-Heterocyclic Carbene–Silver(I) Acetate Complexes : These complexes derived from imidazole show promising antibacterial activity and cytotoxicity against cancer cell lines, indicating their potential in medical applications (Hackenberg et al., 2013).

properties

IUPAC Name

2-heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-4-5-6-7-8-13-27-20(28)18-19(24(3)22(27)29)23-21-25(14-15-26(18)21)17-11-9-16(2)10-12-17/h9-12H,4-8,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCLIWOILCHCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

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